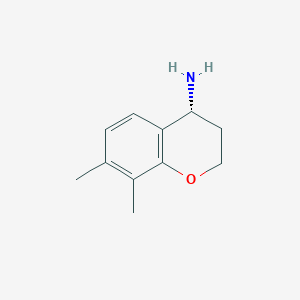

(R)-7,8-Dimethylchroman-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

(4R)-7,8-dimethyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C11H15NO/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-4,10H,5-6,12H2,1-2H3/t10-/m1/s1 |

InChI Key |

XQXVQTSILZCMDL-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=C(C2=C(C=C1)[C@@H](CCO2)N)C |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(CCO2)N)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 7,8 Dimethylchroman 4 Amine and Its Precursors

Strategies for Enantioselective Synthesis of Chroman-4-amines

The creation of the chiral center at the C4 position of the chroman ring with a specific stereochemistry is a significant challenge. Various asymmetric synthesis approaches have been developed to obtain enantiomerically enriched chroman-4-amines.

Asymmetric Synthesis Approaches to Chiral Chroman-4-amine (B2768764) Salts

While specific methods for the asymmetric synthesis of (R)-7,8-Dimethylchroman-4-amine salts are not extensively detailed in the available literature, general strategies for related chiral chroman-4-amines provide a foundational approach. One such method involves the asymmetric intramolecular indium-mediated cyclization of chiral hydrazones. This approach has been shown to produce chromanes with excellent diastereoselectivity acs.org. The process utilizes a chiral auxiliary to control the stereochemical outcome of the cyclization, which, after removal, yields the chiral amine acs.org. Although this method has been applied to the synthesis of a key intermediate of a chromane (B1220400) antibiotic, its direct application to 7,8-dimethyl substituted systems would require further investigation acs.org.

Another strategy that could be adapted is the use of chiral auxiliaries in asymmetric Mannich reactions. For example, cinchona alkaloids have been used as organocatalysts to produce α-stereogenic chromenone amino derivatives with high yields and excellent enantioselectivities researchgate.net.

Chemo-enzymatic Routes for Chiral Amine Production Applicable to Chroman-4-amines

Chemo-enzymatic methods offer a green and highly selective alternative for the production of chiral amines. These processes often involve enzymes such as transaminases, oxidases, or imine reductases to achieve high enantioselectivity ajgreenchem.com. Transaminases, for instance, can catalyze the transfer of an amine group from a donor to a prochiral ketone, such as 7,8-Dimethylchroman-4-one, to produce the corresponding chiral amine with high stereoselectivity ajgreenchem.com.

Catalytic Asymmetric Transformations (e.g., Organocatalysis, Metal-Catalysis for related chiral chromans)

Catalytic asymmetric synthesis provides a powerful tool for the construction of chiral molecules. Both organocatalysis and metal-catalysis have been successfully employed in the synthesis of chiral chromans.

Organocatalysis: Organocatalytic methods, such as those employing chiral phosphoric acids or squaramides, have been used to synthesize polysubstituted chiral chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities rsc.orgnih.gov. These catalysts can activate substrates through hydrogen bonding and promote domino reactions to build the chroman core with multiple stereocenters rsc.orgnih.govresearchgate.net. A squaramide-catalyzed domino reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins is one such example that produces chiral chromans in good yields rsc.orgnih.gov.

Metal-Catalysis: Chiral metal complexes, particularly those of palladium and rhodium, have been utilized in the asymmetric synthesis of chiral chromans. For instance, Pd-catalyzed asymmetric allylic alkylation (AAA) of phenol (B47542) allyl carbonates is an effective strategy for constructing the allylic C-O bond, leading to chiral chromans with up to 98% enantiomeric excess nih.govacs.org. This methodology has been applied to the enantioselective synthesis of the vitamin E core and other natural products nih.govacs.org. Furthermore, a chiral-at-metal rhodium complex has been developed to catalyze the asymmetric [4 + 2] cyclization of ortho-hydroxyphenyl-substituted para-quinone methides, affording enantioenriched chroman derivatives rsc.org.

Synthesis of 7,8-Dimethylchroman-4-one Precursors

Reductive Amination of Corresponding Chroman-4-one Derivatives

Reductive amination is a widely used and versatile method for the synthesis of amines from ketones iaea.orgwikipedia.orgmasterorganicchemistry.comorganic-chemistry.org. The process involves the reaction of a ketone, in this case, 7,8-Dimethylchroman-4-one, with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine, which is then reduced in situ to the desired amine iaea.orgwikipedia.org.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) wikipedia.orgmasterorganicchemistry.com. The choice of reducing agent can be critical for achieving high yields and avoiding side reactions. While specific protocols for the reductive amination of 7,8-Dimethylchroman-4-one are not detailed in the provided search results, a study on the synthesis of gem-dimethylchroman-4-amine derivatives employed a modified Leuckart-type reaction using ammonium acetate, aqueous ammonia, and sodium cyanoborohydride mdpi.com. This suggests a viable starting point for the development of a protocol for the 7,8-dimethyl analogue.

Table 1: General Conditions for Reductive Amination of Chroman-4-ones

| Ketone Substrate | Amine Source | Reducing Agent | Solvent | Yield | Reference |

| gem-Dimethylchroman-4-one | NH4OAc, aq. NH3 | NaBH3CN | Not specified | Moderate to Good | mdpi.com |

| General Aldehydes/Ketones | Primary/Secondary Amines | NaBH3CN / NaBH(OAc)3 | Methanol | Good | masterorganicchemistry.com |

Note: This table represents general conditions and analogous reactions due to the lack of specific data for 7,8-Dimethylchroman-4-one.

Microwave-Assisted Synthesis of 2,2-Dimethylchroman-4-ones

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. The synthesis of chroman-4-one derivatives can be efficiently achieved using microwave irradiation ajgreenchem.comiaea.orgnih.govnih.gov.

A general procedure for the synthesis of substituted chroman-4-ones involves the reaction of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde in the presence of a base, such as diisopropylamine (B44863) (DIPA), under microwave irradiation nih.gov. This method has been used to synthesize a variety of chroman-4-ones in yields ranging from 17% to 88% nih.gov. However, it was noted that electron-donating groups on the 2'-hydroxyacetophenone, such as methyl groups, can lead to lower yields due to side reactions. For example, the synthesis of a 6,8-dimethyl-2-pentylchroman-4-one derivative resulted in a low yield of 17% nih.gov. This suggests that the synthesis of 7,8-Dimethylchroman-4-one via a similar microwave-assisted route might also result in modest yields and would require careful optimization of reaction conditions.

Table 2: Microwave-Assisted Synthesis of Substituted Chroman-4-ones

| 2'-Hydroxyacetophenone | Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Substituted | Appropriate Aldehyde | DIPA | EtOH | 160-170 | 1 | 17-88 | nih.gov |

| 3',5'-Dimethyl-2'-hydroxyacetophenone (B1302758) | Hexanal | DIPA | EtOH | 160-170 | 1 | 17 | nih.gov |

Note: This table provides data for analogous compounds as specific data for the synthesis of 7,8-Dimethylchroman-4-one was not available.

Friedel-Crafts Acylation Mechanisms in Chromanone Synthesis

The construction of the chroman-4-one core, a key precursor to this compound, is frequently accomplished via an intramolecular Friedel-Crafts acylation. This powerful ring-closing reaction is a cornerstone of electrophilic aromatic substitution and proceeds through a well-defined mechanism to form the bicyclic ketone structure. masterorganicchemistry.comwikipedia.org

The typical substrate for this transformation is a 3-(aryloxy)propanoic acid, specifically 3-(2,3-dimethylphenoxy)propanoic acid for the synthesis of 7,8-dimethylchroman-4-one. The reaction is initiated by a strong acid catalyst, which can be a Lewis acid like aluminum chloride (AlCl₃) or a Brønsted acid such as polyphosphoric acid (PPA). masterorganicchemistry.com

The mechanism involves the following key steps:

Generation of the Acylium Ion: The reaction begins with the activation of the carboxylic acid by the acid catalyst. In the presence of a Lewis acid, a complex forms between the acyl chloride (derived from the carboxylic acid) and the catalyst. This is followed by the cleavage of the C-Cl bond to generate a highly reactive and resonance-stabilized acylium ion (R-C≡O⁺). wikipedia.org When using a Brønsted acid like PPA, the carboxylic acid is protonated, leading to the loss of a water molecule to form the same electrophilic acylium ion.

Electrophilic Aromatic Substitution: The electron-rich 2,3-dimethylphenyl ring acts as the nucleophile. It attacks the electrophilic carbon of the acylium ion. The methyl groups on the aromatic ring are electron-donating, which activates the ring and directs the substitution. The cyclization occurs at the C-6 position of the phenoxy group, which is sterically accessible and electronically activated, to form a six-membered ring. This attack temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org

Rearomatization: The final step is the deprotonation of the arenium ion at the site of substitution. A base (such as AlCl₄⁻) removes a proton, restoring the aromaticity of the benzene (B151609) ring and yielding the final product, 7,8-dimethylchroman-4-one. wikipedia.org

Due to the electron-withdrawing nature of the newly formed ketone group, the product is deactivated towards further acylation, which prevents polysubstitution reactions. organic-chemistry.org However, in contrast to catalytic Friedel-Crafts alkylations, the acylation reaction typically requires stoichiometric amounts of the Lewis acid catalyst because the product ketone forms a stable complex with the catalyst, rendering it inactive. wikipedia.org This complex must be hydrolyzed during aqueous workup to liberate the final chroman-4-one product.

Multicomponent Reaction Pathways for Chroman-Based Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a highly efficient and atom-economical route to complex molecular scaffolds like chromans. researchgate.net These reactions are particularly valuable as they can rapidly generate structural diversity and complexity from simple, readily available starting materials.

A prominent MCR strategy for synthesizing substituted chroman-4-ones involves the condensation of a 2'-hydroxyacetophenone with an aldehyde in the presence of a base. nih.gov This approach combines a base-promoted crossed aldol (B89426) condensation with a subsequent intramolecular oxa-Michael addition in a one-pot sequence.

For the synthesis of a closely related analogue, 6,8-dimethyl-2-pentylchroman-4-one, the following components are used:

Aryl Ketone: 3',5'-dimethyl-2'-hydroxyacetophenone

Aldehyde: Hexanal

Base: Diisopropylamine (DIPA)

The reaction pathway proceeds as follows:

Aldol Condensation: The base (DIPA) deprotonates the α-carbon of the 3',5'-dimethyl-2'-hydroxyacetophenone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of hexanal.

Dehydration: The resulting aldol adduct readily dehydrates to form an α,β-unsaturated ketone intermediate (a chalcone (B49325) derivative).

Intramolecular Oxa-Michael Addition: The phenolic hydroxyl group, which is ortho to the ketone, then acts as an intramolecular nucleophile. It attacks the β-carbon of the newly formed α,β-unsaturated system in a conjugate addition reaction. This cyclization step forms the six-membered heterocyclic ring characteristic of the chroman-4-one scaffold.

This particular synthesis is often enhanced through the use of microwave irradiation, which can significantly reduce reaction times and improve yields. nih.gov While this example yields a 6,8-dimethyl substituted pattern, the underlying principle is directly applicable to the synthesis of other dimethyl-substituted chromanones, provided the appropriately substituted 2'-hydroxyacetophenone is used as the starting material.

Synthetic Route Design and Optimization

The successful synthesis of this compound requires careful design and optimization, focusing on both the formation of the chroman backbone and, crucially, the stereocontrolled introduction of the amine functionality.

Optimization of Reaction Conditions for Yield and Stereocontrol

The conversion of the precursor, 7,8-dimethylchroman-4-one, into the target chiral amine is the key stereochemistry-determining step. Asymmetric reductive amination is the most direct method to achieve this transformation with the desired (R)-configuration. This can be pursued through biocatalytic or chemocatalytic approaches.

Biocatalytic Asymmetric Amination: One of the most effective methods for the stereoselective amination of ketones is the use of ω-transaminases (ω-TAs). researchgate.net These enzymes catalyze the transfer of an amino group from an amine donor (like L-alanine or isopropylamine) to a ketone acceptor, generating a chiral amine with high enantiomeric excess (ee). researchgate.net

Enzyme Selection: A screening of various (R)- and (S)-selective ω-transaminases would be performed with 7,8-dimethylchroman-4-one as the substrate. This allows for the identification of an enzyme that produces the desired (R)-enantiomer with high conversion and selectivity (>99% ee). researchgate.net

Reaction Equilibrium: The transamination reaction is reversible. To drive the reaction towards the product, the equilibrium can be shifted by using a large excess of the amine donor or by removing the ketone byproduct (e.g., pyruvate (B1213749) when using alanine). Pyruvate can be removed using enzymatic systems like lactate (B86563) dehydrogenase. researchgate.net

The following table outlines typical variables in the optimization of a biocatalytic reductive amination:

| Parameter | Range/Options | Goal |

| Enzyme | Panel of (R)-selective ω-TAs | High conversion and >99% enantiomeric excess (ee) |

| Amine Donor | L-Alanine, Isopropylamine | Efficient amino group transfer |

| Co-factor | Pyridoxal 5'-phosphate (PLP) | Essential for enzyme activity |

| pH | 7.0 - 9.0 | Optimal enzyme performance |

| Temperature | 25 - 40 °C | Balance between reaction rate and enzyme stability |

| Byproduct Removal | Lactate dehydrogenase (for pyruvate) | Shift equilibrium to favor product formation |

Chemo-catalytic Asymmetric Reductive Amination: Alternatively, direct asymmetric reductive amination can be achieved using transition metal catalysts with chiral ligands. rsc.orgnih.gov Iridium-based catalysts paired with bulky, chiral phosphoramidite (B1245037) ligands have shown success in the synthesis of chiral β-arylamines. rsc.orgnih.gov The process involves the in-situ formation of an enamine or imine from the ketone and an ammonia source, followed by asymmetric reduction.

Optimization would involve:

Catalyst/Ligand Screening: Testing various metal precursors (e.g., [Ir(COD)Cl]₂) and a library of chiral ligands to find the combination that provides the highest enantioselectivity for the (R)-amine.

Hydrogen Source: Utilizing H₂ gas or transfer hydrogenation reagents.

Solvent and Temperature: Evaluating different solvents and temperatures to maximize both yield and stereoselectivity.

Development of Efficient and Green Synthetic Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. These principles can be applied to the synthesis of this compound and its precursors. researchgate.net

Microwave-Assisted Synthesis: As demonstrated in the multicomponent synthesis of related dimethyl-substituted chroman-4-ones, microwave irradiation is a valuable green tool. nih.gov It can dramatically shorten reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating. This is applicable to both the MCR for the chromanone synthesis and potentially other steps.

Use of Greener Solvents: Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry encourages the use of more benign alternatives.

Ethanol (B145695)/Water: For multicomponent reactions or enzymatic transformations, solvents like ethanol or water are preferred over chlorinated hydrocarbons. researchgate.netsharif.edu

Solvent-Free Conditions: Mechanochemistry, such as ball milling, can facilitate reactions like the Friedel-Crafts acylation or MCRs under solvent-free conditions, completely eliminating solvent waste. researchgate.net

Catalytic Approaches: The use of catalysts is inherently green as it reduces the amount of reagents needed.

Biocatalysis: As described above, ω-transaminases operate in aqueous media under mild conditions (room temperature and neutral pH), making them an excellent green alternative to metal catalysts and harsh reagents. researchgate.net

Heterogeneous Catalysts: Developing solid-supported acid catalysts for the Friedel-Crafts reaction or recyclable organocatalysts for MCRs can simplify product purification and minimize waste, as the catalyst can be easily removed by filtration and potentially reused. sharif.edu

The following table summarizes green approaches applicable to the synthesis of the chromanone precursor:

| Synthetic Step | Conventional Method | Green Alternative | Benefit |

| Chromanone Formation (MCR) | Conventional heating in organic solvent | Microwave irradiation in ethanol | Reduced time, increased efficiency nih.gov |

| Chromanone Formation (Friedel-Crafts) | Stoichiometric AlCl₃ in chlorinated solvent | Catalytic solid acid, mechanochemical (solvent-free) | Reduced waste, elimination of hazardous solvents researchgate.net |

| Purification | Column chromatography | Recrystallization from green solvents | Reduced solvent use and silica (B1680970) waste |

By integrating these advanced methodologies, the synthesis of this compound can be achieved with high levels of control over stereochemistry, while also aligning with modern standards of efficiency and environmental responsibility.

Reactivity and Derivatization of R 7,8 Dimethylchroman 4 Amine

Functional Group Transformations of the Amine Moiety

The primary amine at the C-4 position is a key site for derivatization due to its nucleophilicity. It readily participates in reactions that form new carbon-nitrogen and heteroatom-nitrogen bonds.

N-alkylation introduces alkyl substituents onto the nitrogen atom, a common strategy for modifying the steric and electronic properties of the amine. This can be achieved by reacting the primary amine with alkyl halides. nih.gov Due to the potential for overalkylation with reactive alkylating agents, reaction conditions must be carefully controlled. nih.gov A particularly noteworthy alkylation is propargylation, which introduces a propargyl group containing a terminal alkyne. This alkyne functionality is highly versatile and can be used in subsequent transformations like click chemistry or Sonogashira coupling.

A typical propargylation reaction would involve treating (R)-7,8-Dimethylchroman-4-amine with propargyl bromide in the presence of a non-nucleophilic base to neutralize the HBr byproduct.

Reaction: this compound + Propargyl bromide → N-Propargyl-(R)-7,8-dimethylchroman-4-amine

N-acylation involves the reaction of the amine with acylating agents such as acid chlorides or anhydrides to form amides. This transformation is generally high-yielding and converts the basic amine into a neutral amide group. For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding N-acetyl derivative.

Reaction: this compound + Acetyl chloride → N-Acetyl-(R)-7,8-dimethylchroman-4-amine

The primary amine of this compound serves as a versatile nucleophile for the synthesis of amides, ureas, and carbamates, which are functional groups of significant interest in medicinal chemistry.

Amide Formation: Amides are readily synthesized by the condensation of the amine with a carboxylic acid. nih.gov This reaction typically requires an activating or coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to convert the carboxylic acid's hydroxyl group into a better leaving group. luxembourg-bio.com Alternatively, the more reactive acyl chlorides can be used, often in the presence of a base to scavenge the HCl produced. libretexts.org

Urea (B33335) Formation: Urea derivatives can be prepared through several methods. The most common laboratory synthesis involves the reaction of the amine with an isocyanate. organic-chemistry.orgresearchgate.net This reaction is typically rapid and efficient, leading to the formation of an N,N'-disubstituted urea. For instance, reacting the title compound with phenyl isocyanate would yield a urea derivative bearing a phenyl group on one nitrogen and the chroman moiety on the other. Another approach uses phosgene (B1210022) or its safer equivalents, like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI), to first form an isocyanate intermediate in situ, which then reacts with another amine. nih.gov

Carbamate (B1207046) Formation: Carbamates, esters of carbamic acid, are another important class of derivatives. nih.govdrugbank.com They are typically synthesized by reacting the amine with a chloroformate, such as benzyl (B1604629) chloroformate or ethyl chloroformate, in the presence of a base. This reaction results in the formation of a carbamate linkage (-NH-C(=O)-O-), which can also serve as a protecting group for the amine. nih.gov

The following table summarizes these key transformations of the amine moiety.

Table 1: Derivatization Reactions of the Amine Moiety| Functional Group | Reagent Class | Specific Example | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Propargyl Bromide | Secondary Amine |

| N-Acylation | Acyl Halide | Acetyl Chloride | Amide |

| Amide Formation | Carboxylic Acid (+ Coupling Agent) | Benzoic Acid + EDC | Amide |

| Urea Formation | Isocyanate | Phenyl Isocyanate | Disubstituted Urea |

| Carbamate Formation | Chloroformate | Benzyl Chloroformate | Carbamate |

Mechanistic Investigations of Derivatization Reactions (e.g., Mannich-type reactions involving ortho-quinone methide intermediates)

The derivatization and synthesis of chroman systems can involve highly reactive, transient species known as ortho-quinone methides (o-QMs). nih.gov These intermediates are of significant interest in organic synthesis due to their ability to undergo rapid reactions to form complex molecules. nih.govchemrxiv.org

An o-QM is a conjugated intermediate that can be generated from various precursors, such as ortho-hydroxybenzyl alcohols, through dehydration. researchgate.net Once formed, o-QMs are potent electrophiles and readily react with a wide range of nucleophiles in a 1,4-conjugate addition manner. nih.gov They can also participate as the 4π component in hetero-Diels-Alder reactions. nih.gov

The connection to Mannich-type reactions becomes apparent when considering the trapping of an o-QM intermediate by an amine. A Mannich reaction is a three-component condensation that involves an aldehyde, an amine, and a compound with an acidic proton, resulting in a β-amino-carbonyl compound or other aminoalkylated product. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction of an o-QM with an amine and another nucleophile can be viewed as a formal Mannich-type process.

The general mechanism proceeds as follows:

Formation of the o-QM: An appropriate precursor, typically an ortho-hydroxybenzyl alcohol derivative, is treated with an acid or base catalyst, or heated to induce elimination of water, generating the highly reactive o-QM. researchgate.net

Nucleophilic Attack: The o-QM is immediately trapped by a nucleophile. If an amine is used as the nucleophile, it attacks the exocyclic methylene (B1212753) carbon of the o-QM in a 1,4-conjugate addition.

Tautomerization: The resulting intermediate, a phenolate, is protonated (typically upon workup) to regenerate the aromatic phenol (B47542), yielding an ortho-aminoalkylated phenol derivative.

This pathway provides a powerful method for synthesizing complex chroman-related structures. While not a direct derivatization of the amino group on this compound, this mechanism is fundamental to the synthesis of substituted chromans and highlights a key reactive intermediate in chroman chemistry. It allows for the construction of the chroman skeleton with simultaneous introduction of an aminoalkyl side chain, a process mechanistically related to the Mannich reaction. nih.gov

Stereochemical Characterization and Conformational Analysis of R 7,8 Dimethylchroman 4 Amine

Methods for Absolute Configuration Determination

Determining the absolute spatial arrangement of atoms at a chiral center is a crucial step in stereochemical characterization. Several powerful techniques are utilized for this purpose.

X-ray Crystallography: This technique provides unambiguous determination of the absolute configuration of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. For instance, the absolute configuration of the P2 isomer of SYA0340, a related chiral compound, was successfully identified as the S-enantiomer using X-ray crystallography, which in turn confirmed the P1 isomer as the R-enantiomer. nih.gov This method, while powerful, is contingent on the ability to grow a suitable single crystal of the compound or a derivative.

Vibrational Optical Activity (VOA): VOA encompasses two main branches: Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). rsc.org These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized infrared light (VCD) or Raman scattered light (ROA). cecam.orgnih.gov The resulting spectra are highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational populations in solution. rsc.orgnih.gov The comparison of experimentally measured VCD or ROA spectra with those predicted by quantum chemical calculations for a specific enantiomer allows for a reliable assignment of the absolute configuration. cecam.orgnih.govvoaconference.com VOA is particularly valuable as it provides information about the molecule's structure in the solution state, which is often more biologically relevant than the solid state required for X-ray crystallography. nih.gov

NMR Anisotropy: Nuclear Magnetic Resonance (NMR) spectroscopy, when used with chiral derivatizing agents (CDAs), is a widely applied method for determining the absolute configuration of chiral amines. acs.orgoup.comnih.govresearchgate.net The chiral amine is reacted with an enantiomerically pure CDA to form a pair of diastereomers. The differing spatial arrangements of the substituents in the diastereomers lead to distinct chemical shifts in their NMR spectra due to magnetic anisotropy effects. acs.orgoup.com By analyzing the differences in chemical shifts (Δδ values) between the two diastereomers and applying established models, such as the modified Mosher's method, the absolute configuration of the original amine can be elucidated. nih.gov For example, N-(2-Nitrophenyl)proline (2-NPP) has been shown to be an effective CDA for assigning the absolute configuration of α-chiral primary amines in various NMR solvents. oup.com Similarly, 19F NMR spectroscopy, in combination with fluorinated CDAs, offers a sensitive method for this purpose, often providing greater efficiency than standard methods. acs.orgfrontiersin.orgnih.gov

Chiral Purity Assessment Techniques

Ensuring the enantiomeric purity of a chiral compound is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this assessment.

Chiral HPLC: This chromatographic technique utilizes a chiral stationary phase (CSP) to separate the enantiomers of a racemic mixture. researchgate.net The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. By comparing the peak areas of the two enantiomers, the enantiomeric excess (ee) of the mixture can be accurately determined. youtube.com For instance, analytical HPLC methods using derivatized cellulose (B213188) chiral stationary phases have been successfully developed for the separation of enantiomers of various racemic compounds. researchgate.net This technique is widely recognized for its accuracy and is a standard method for determining the enantiomeric purity of chiral drugs and other compounds. nih.gov

Spectroscopic Characterization in Stereochemical Assignment

A combination of spectroscopic techniques is essential for the comprehensive structural elucidation of (R)-7,8-Dimethylchroman-4-amine, providing data that complements stereochemical assignments.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental composition. lcms.cznih.gov This technique is crucial for confirming the molecular formula of this compound. The high resolution of the measurement distinguishes the target compound from other molecules with the same nominal mass but different elemental compositions. nih.gov HRMS is a powerful tool for both qualitative screening and quantitative analysis. lcms.cz

The following table summarizes the expected spectroscopic data for the characterization of 7,8-Dimethylchroman-4-amine based on general chemical principles and data for related structures.

| Technique | Expected Observations for 7,8-Dimethylchroman-4-amine |

| ¹H NMR | Signals corresponding to aromatic protons, protons on the chroman ring (at positions 2, 3, and 4), and singlets for the two methyl groups. The amine proton signal may be broad and its chemical shift can be concentration and solvent dependent. |

| ¹³C NMR | Signals for each unique carbon atom, including the aromatic carbons, the carbons of the chroman ring, and the two methyl carbons. |

| HRMS | A precise mass measurement that corresponds to the elemental formula C₁₁H₁₅NO. |

Computational Approaches to Conformational Analysis of Chiral Chromans

Computational chemistry provides invaluable insights into the conformational preferences and energetic landscapes of molecules like chiral chromans. These theoretical methods complement experimental data and aid in their interpretation.

Conformational Analysis: The flexibility of the chroman ring means that this compound can exist in multiple conformations. Computational methods, such as molecular mechanics and density functional theory (DFT), are employed to perform conformational searches and identify the most stable, low-energy conformers. nih.govnih.govfrontiersin.orgresearchgate.net By understanding the relative energies and populations of these conformers, a more accurate picture of the molecule's behavior in solution can be obtained. youtube.com For example, conformational analysis of a related flavonoid compound using molecular mechanics and DFT calculations identified nine different stable conformations. nih.gov

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method used to calculate the electronic structure of molecules. eurjchem.comnih.gov In the context of stereochemical analysis, DFT calculations are used to predict various properties, including NMR chemical shifts, vibrational frequencies (for VCD and ROA spectra), and optical rotation. nih.govrsc.org The comparison of these calculated properties with experimental data is a powerful approach for validating the assigned structure and absolute configuration. frontiersin.orgnih.gov For instance, DFT calculations have been used to predict ¹⁹F NMR chemical shift differences for diastereomeric amides, aiding in the assignment of absolute configuration for chiral primary amines. frontiersin.orgnih.gov

Computational and Theoretical Investigations Pertaining to R 7,8 Dimethylchroman 4 Amine

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In organic chemistry, it is an invaluable tool for studying reaction mechanisms, allowing for the detailed analysis of transition states and reaction energy profiles.

DFT calculations can be applied to understand the synthesis of chroman derivatives. For instance, in the development of synthetic routes for related compounds like 2,6-dimethylchroman-4-one, DFT has been used to perform in silico screening of potential reactions. nih.gov This involves the theoretical analysis of proposed synthetic routes before any experimental work is undertaken. nih.gov Researchers can calculate the activation and reaction energies for various potential pathways to determine the most energetically favorable route. researchgate.net

A key aspect of these studies is the search for transition state (TS) structures, which are the highest energy points along a reaction coordinate. nih.gov Identifying the geometry and energy of a transition state is fundamental to understanding the kinetics of a reaction. For example, in a proposed Michael reaction to form a chroman ring, DFT calculations can predict the likelihood of the reaction proceeding and can estimate the potential yield, as was demonstrated in a study that predicted a 76.4% yield which was later confirmed experimentally. nih.gov

Table 1: Example DFT-Calculated Energy Profile for a Hypothetical Reaction Step This table illustrates the type of data generated from DFT studies on reaction mechanisms. The values are representative and not specific to (R)-7,8-Dimethylchroman-4-amine.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.00 |

| TS1 | First Transition State | +25.4 |

| Intermediate | Reaction Intermediate | -5.2 |

| TS2 | Second Transition State | +18.9 |

| Products | Final Products | -15.7 |

These theoretical calculations provide deep insights that can guide experimental efforts, saving significant time and resources by prioritizing the most promising synthetic strategies. nih.gov

Molecular Modeling and Docking Studies of Ligand-Receptor Interactions for Scaffold Optimization

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are central to drug design for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

The process involves generating a 3D model of the ligand and the receptor's binding site. A docking algorithm then samples a large number of possible orientations of the ligand within the binding site, scoring each pose based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.govnih.gov The goal is to identify the binding mode with the lowest energy, which is presumed to be the most stable and representative of the actual biological interaction.

Studies on various chroman derivatives have successfully used molecular docking to elucidate their binding mechanisms. For example, docking studies on chromone-linked amide derivatives against the HERA protein helped confirm their cytotoxic activity by revealing specific binding affinities and interactions with active site amino acids. nih.gov Similarly, investigations into dopamine (B1211576) receptor-ligand interactions have shown that specific residues within aromatic and serine microdomains of the receptor are crucial for binding. nih.gov These computational approaches can reveal key interactions, such as:

Hydrogen Bonds: Formed between the ligand and specific amino acid residues (e.g., Serine, Tyrosine). nih.gov

Hydrophobic Interactions: Involving non-polar regions of the ligand and receptor. nih.gov

π-π Stacking and Cation-π Interactions: Occurring with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan. nih.gov

This information is critical for scaffold optimization, allowing medicinal chemists to design new analogs of this compound with modified functional groups to enhance binding affinity and selectivity for a desired target.

Table 2: Representative Molecular Docking Results for a Ligand in a Receptor Active Site This table is an example of typical output from a molecular docking study, showing key interactions and scoring.

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Tyr121, Phe288, Trp334, Ser286 |

| Hydrogen Bonds | 2 (with Ser286, Tyr121) |

| Hydrophobic Interactions | Phe288, Trp334 |

In Silico Screening and Design for Novel Synthetic Routes

In silico screening for synthetic route design involves using computational tools to generate and evaluate potential synthetic pathways for a target molecule. This approach moves beyond single-reaction analysis to assess entire multi-step sequences.

Synthesis planning programs, such as KOSP (Knowledgebase-Oriented Synthesis Planning), can generate numerous potential synthetic routes for a target compound based on known chemical reactions. nih.gov For a molecule like a dimethylchroman derivative, such a program might propose over twenty possible routes. nih.gov It is often impractical to test all of these experimentally.

This is where in silico screening becomes essential. By employing theoretical calculations, such as the DFT methods described earlier, chemists can analyze the feasibility of each proposed route. nih.gov For example, a study on the synthesis of 2,6-dimethylchroman-4-one used DFT to screen four routes generated by the KOSP program. The calculations correctly predicted that a Michael reaction would be successful and that two other proposed routes involving SNAr reactions would likely fail, which was subsequently validated by experimental work. nih.gov This demonstrates the predictive power of using theoretical calculations to refine and de-risk the development of novel synthetic pathways. nih.gov

Table 3: Example of In Silico Screening Results for Four Potential Synthetic Routes This table illustrates how computational screening can be used to rank and select synthetic routes based on theoretical feasibility.

| Route ID | Key Reaction Type | Calculated Activation Energy (kcal/mol) | Predicted Feasibility | Experimental Outcome |

|---|---|---|---|---|

| Route A | SNAr Reaction | 45.8 | Low | Failed |

| Route B | SNAr Reaction | 42.1 | Low | Failed |

| Route C | Mitsunobu Reaction | 28.5 | Moderate | Successful (literature) |

| Route D | Michael Reaction | 21.3 | High | Successful (76.4% yield) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By constructing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules. nih.gov

The process begins with a dataset of compounds for which the biological activity (e.g., IC50 values) has been measured. For each compound, a set of "molecular descriptors" is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Describing properties like charge distribution and ionization potential. nih.gov

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

Using statistical methods like Partial Least Squares Regression (PLS-R) or machine learning algorithms like Artificial Neural Networks (ANN), a model is built that relates these descriptors to the observed activity. mdpi.com The predictive power of the model is then validated using internal and external test sets of compounds. nih.gov

Table 4: Representative Descriptors and Parameters from a QSAR Model This table shows an example of the statistical output and key descriptors that might be found in a QSAR study.

| Parameter/Descriptor | Value/Contribution |

|---|---|

| R² (Goodness of fit) | 0.91 |

| Q² (Internal predictivity) | 0.74 |

| R²_pred (External predictivity) | 0.85 |

| Most Significant Descriptor 1 | Hydrophobic Field (28.5% contribution) |

| Most Significant Descriptor 2 | Hydrogen Bond Donor Field (26.5% contribution) |

| Most Significant Descriptor 3 | Electrostatic Field (24.2% contribution) |

Applications of R 7,8 Dimethylchroman 4 Amine As a Chiral Building Block and Molecular Scaffold

Integration into Complex Molecular Architectures and Heterocycles

The chroman-4-one framework, the synthetic precursor to (R)-7,8-Dimethylchroman-4-amine, is recognized as a significant building block in medicinal chemistry for the design and synthesis of novel lead compounds. gu.se This scaffold, a fusion of a benzene (B151609) ring and a dihydropyran ring, is a core component of numerous natural and synthetic molecules with diverse biological activities. researchgate.net The versatility of the chroman-4-one skeleton allows for synthetic modifications at multiple positions, enabling its integration into more complex molecular architectures. gu.se

The primary amine group at the C4 position of this compound is a crucial functional handle for further chemical transformations. This amine can readily undergo reactions such as acylation to form amides, or alkylation and arylation to introduce new substituents. These reactions allow for the straightforward incorporation of the chiral chroman unit into larger, more complex molecules. For instance, the chroman-4-one scaffold has been utilized in multicomponent reactions to construct fused heterocyclic systems like chromenopyridines, demonstrating its utility in expanding molecular complexity. nih.gov By leveraging the reactivity of the amine, this compound can serve as a key intermediate in the synthesis of intricate, polycyclic structures that are often sought in drug discovery programs.

Development of Chiral Ligands for Asymmetric Catalysis

Chiral primary amines are an important class of compounds used in the development of ligands for asymmetric catalysis. rsc.org These ligands coordinate to a metal center, creating a chiral environment that can control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. youtube.com Organocatalysts derived from chiral primary amines have proven to be highly versatile and powerful tools in a wide range of enantioselective organic reactions. rsc.org

Given its structure as a chiral primary amine, this compound represents a potential candidate for development into a chiral ligand. The amine group can be incorporated into more complex ligand structures, such as phosphoramidites or diamines, which are known to be effective in various metal-catalyzed processes. nih.govnih.gov For example, chiral diamine ligands are used in nickel-catalyzed asymmetric cross-coupling reactions, while phosphoramidite (B1245037) ligands are effective in iridium-catalyzed reductive aminations. nih.govresearchgate.net The rigid chroman backbone of this compound could impart specific steric and electronic properties to a catalyst, potentially leading to high levels of enantioselectivity in reactions like asymmetric hydrogenation or allylic amination. youtube.com

Role in Scaffold-Based Drug Discovery Efforts for Chemical Biology Probes

The chroman framework is considered a "privileged structure" in drug discovery, meaning it is a molecular scaffold capable of providing ligands for diverse biological receptors. researchgate.netacs.org This makes it an excellent starting point for scaffold-based drug discovery, where a core structure is systematically modified to create a library of related compounds for biological screening. These libraries of molecules can act as chemical probes to investigate biological systems and identify new therapeutic targets.

The chromane (B1220400) ring system has been identified as a potent pharmacophore in medicinal chemistry, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. acs.org In one study, a small library of gem-dimethyl-chroman-4-amine compounds was synthesized from the corresponding chromanone precursors via reductive amination. acs.org These compounds were then evaluated as inhibitors of butyrylcholinesterase (eqBuChE), an enzyme relevant to Alzheimer's disease. The study found that several of the chroman-4-amine (B2768764) derivatives exhibited significant inhibitory activity, with IC50 values in the micromolar range. acs.org This work exemplifies the use of the chroman-4-amine scaffold to generate chemical biology probes for exploring enzyme inhibition. acs.org

| Compound | Substituent | IC50 (μM) |

|---|---|---|

| Unsubstituted Chroman-4-amine | None | 38 |

| 8-Methoxy Chroman-4-amine | 8-OMe | 7.6 |

| Naphthyl Chroman-4-amine | Naphthyl | 8.9 |

| 6-Methyl Chroman-4-amine | 6-Me | 52 |

Synthesis of Molecular Probes for Mechanistic Biological Studies

Molecular probes, particularly those bearing fluorescent tags, are indispensable tools for studying mechanistic biology. nih.gov They allow for the visualization and tracking of biological molecules and processes within living cells. mdpi.com The development of such probes often involves conjugating a fluorophore to a scaffold that directs the probe to a specific biological target. nih.gov

The chroman scaffold and its relatives, such as coumarins, are well-suited for this purpose due to their inherent photochemical properties and synthetic tractability. nih.govijrpc.com The amine functionality of this compound provides a convenient attachment point for fluorescent dyes through the formation of a stable amide or sulfonamide bond. This allows for the rational design of targeted molecular probes. For example, by attaching a fluorescent reporter to the chroman-4-amine scaffold, which is known to interact with enzymes like cholinesterases, researchers could create probes to study enzyme localization, activity, and dynamics in real-time using fluorescence microscopy. acs.orgmdpi.com This approach has been used to create probes to investigate autophagy and reactive oxygen species in cancer cells, highlighting the utility of the broader flavanone/chromanone class in mechanistic studies. mdpi.com

Exploration in Material Science and Specialty Chemicals

While the primary applications of chroman derivatives are in the life sciences, the core benzopyran structure also holds potential in the field of material science and specialty chemicals. Related heterocyclic compounds, such as coumarins, have been incorporated into polymers to create materials with unique photoactive properties. nih.gov These properties are leveraged in applications such as organic light-emitting diodes (OLEDs), optical data storage, and photo-crosslinkable polymers. nih.gov

Given its defined structure, this compound could be explored as a chiral monomer for the synthesis of specialty polymers. The amine group allows it to be incorporated into polymer backbones, such as polyamides or polyimides. The rigidity and chirality of the chroman unit could impart desirable properties to the resulting materials, such as high thermal stability and specific optical activity. Furthermore, phosphorylated coumarin (B35378) derivatives have been investigated as potential flame-retardant additives for polymers. mdpi.com This suggests a role for functionalized chroman structures, potentially including derivatives of this compound, as performance-enhancing additives in advanced materials. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.